molecular formula C16H17ClN2O5 B13656193 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride

Cat. No.: B13656193
M. Wt: 352.77 g/mol
InChI Key: DRUCEARMIBXBOJ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride is a derivative of tyrosine, a naturally occurring amino acid. This compound is notable for its photocaged properties, meaning it can be activated by light, making it useful in various scientific applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the protection of the hydroxyl group of tyrosine with a 2-nitrobenzyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of tyrosine reacts with 2-nitrobenzyl bromide in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the photocleavage of the nitrobenzyl group upon exposure to UV light. This cleavage releases the active tyrosine derivative, which can then participate in various biochemical processes . The molecular targets and pathways involved depend on the specific application and the proteins or molecules with which the compound interacts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride is unique due to its specific photocaged properties, which allow for precise control over its activation and subsequent biochemical interactions. This makes it particularly valuable in applications requiring high spatial and temporal resolution .

Properties

Molecular Formula

C16H17ClN2O5

Molecular Weight

352.77 g/mol

IUPAC Name

2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H

InChI Key

DRUCEARMIBXBOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl

Origin of Product

United States

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